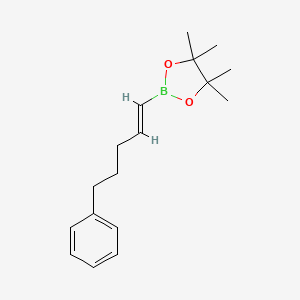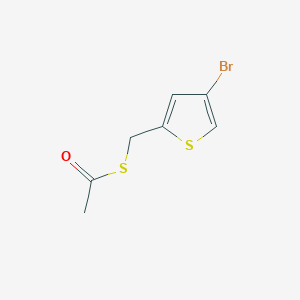![molecular formula C7H10ClN3O B7827557 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7827557.png)
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride” is a chemical entity cataloged in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applicable.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and the potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple scientific fields highlight its distinctiveness.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZSZWUATWVTNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)N=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC2=C1C(=O)N=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)




![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)






![6-benzyl-4-oxo-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-6-ium-2-olate](/img/structure/B7827558.png)
![6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7827563.png)
